molecular formula C12H18O4 B8697226 ethyl 5-(oxan-2-yloxy)pent-2-ynoate

ethyl 5-(oxan-2-yloxy)pent-2-ynoate

Cat. No.: B8697226
M. Wt: 226.27 g/mol
InChI Key: FOIRORZMUKGKTA-UHFFFAOYSA-N
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Description

Ethyl 5-(oxan-2-yloxy)pent-2-ynoate is a propargyl ester derivative featuring a tetrahydropyran (oxane) ether substituent at the 5-position of a pent-2-ynoate backbone. This compound is of interest in organic synthesis due to its dual functionality: the alkyne group enables click chemistry or cycloaddition reactions, while the oxane-protected alcohol enhances solubility and modulates reactivity.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 5-(oxan-2-yloxy)pent-2-ynoate

InChI

InChI=1S/C12H18O4/c1-2-14-11(13)7-3-5-9-15-12-8-4-6-10-16-12/h12H,2,4-6,8-10H2,1H3

InChI Key

FOIRORZMUKGKTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(oxan-2-yloxy)pent-2-ynoate typically involves the reaction of 3,4-dihydro-2H-pyran with ethyl 2-hydroxyacetate in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene at room temperature overnight . This method ensures the formation of the tetrahydropyran ring and the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(oxan-2-yloxy)pent-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 5-(oxan-2-yloxy)pent-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(oxan-2-yloxy)pent-2-ynoate involves its interaction with specific molecular targets, leading to various biochemical effects. The tetrahydropyran ring can act as a protecting group, while the ester and pentynoate groups participate in reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences in Reactivity and Stability

  • Protecting Groups: The TBS group (in Methyl 5-(TBS-oxy)pent-2-ynoate) offers superior stability under basic conditions compared to the oxane group, which may hydrolyze under acidic conditions . TMS-protected analogs (e.g., Ethyl 4-methyl-4-TMS-pent-2-ynoate) are highly volatile, limiting their utility in high-temperature reactions .
  • Positional Isomerism :
    • Substitution at C4 (vs. C5 in the target compound) alters steric and electronic profiles, affecting regioselectivity in cycloadditions .
  • Functional Group Diversity: The ureido substituent in Ethyl 5-(1-cyclopropyl-3,3-dimethylureido)pent-2-ynoate introduces hydrogen-bonding capability, enhancing interactions in biological systems .

Drug Design and Bioactivity

  • Ureido-substituted pent-2-ynoates (e.g., compound 16n) are precursors to bioactive molecules, leveraging their ability to participate in Huisgen cycloadditions .
  • Oxane-protected derivatives may improve pharmacokinetic properties by balancing lipophilicity and solubility .

Materials Science

  • Silyl-protected analogs are intermediates in silicon-based polymer synthesis, though their instability limits broad application .

Analytical Techniques

  • Crystallographic studies (e.g., SHELXL refinement) of Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate validate the utility of X-ray diffraction for structural elucidation of complex esters .

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